molecular formula C16H12BrNO2 B8019217 N-(3-bromomethylbenzyl)phthalimide

N-(3-bromomethylbenzyl)phthalimide

Cat. No.: B8019217
M. Wt: 330.17 g/mol
InChI Key: SGIKHNDGGGZRQK-UHFFFAOYSA-N
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Description

N-(3-bromomethylbenzyl)phthalimide: is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a bromomethyl group attached to a benzyl ring, which is further connected to a phthalimide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromomethylbenzyl)phthalimide typically involves the reaction of phthalic anhydride with 3-bromomethylbenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using techniques such as distillation and crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromomethylbenzyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-bromomethylbenzyl)phthalimide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized phthalimides and other heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of phthalimide derivatives with biological macromolecules. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also utilized in the synthesis of specialty chemicals for various applications .

Mechanism of Action

The mechanism of action of N-(3-bromomethylbenzyl)phthalimide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

  • N-(3-bromopropyl)phthalimide
  • N-(4-bromobenzyl)phthalimide
  • N-(2-bromomethylphenyl)phthalimide

Comparison: N-(3-bromomethylbenzyl)phthalimide is unique due to the presence of the bromomethyl group at the 3-position of the benzyl ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, N-(3-bromopropyl)phthalimide has a different spatial arrangement of the bromine atom, which affects its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-[[3-(bromomethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKHNDGGGZRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.57 g of potassium phthlimide was suspended in 20 ml of dimethylformamide, and 2.42 g of α,α-dibromo-m-xylene was added. The mixture was stirred overnight at room temperature, and then ethyl ether and water were added. The organic layer separated was worked up in a customary manner, and the product was purified by silica gel column chromatography [hexane / ethyl acetate=10/1] to give 0.52 g of N-(3-bromomethylbenzyl)phthalimide as a white crystalline powder.
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0.57 g
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reactant
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2.42 g
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reactant
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20 mL
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Synthesis routes and methods II

Procedure details

0.57 g of potassium phthlimide was suspended in 20 ml of dimethylformamide, and 2.42 g of α,α'-dibromo-m-xylene was added. The mixture was stirred overnight at room temperature, and then ethyl ether and water were added. The organic layer separated was worked up in a customary manner, and the product was purified by silica gel column chromatography [hexane/ethyl acetate=10/1] to give 0.52 g of N-(3-bromomethylbenzyl)phthalimide as a white crystalline powder.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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